methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a sophisticated organic compound that integrates multiple functional groups into a single molecule. This compound stands out due to its multifaceted potential in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis: : The synthesis of methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves a series of meticulously controlled reactions. Each step ensures the integration of different functional groups and the formation of the final structure.
Chemical Reactions: : The synthesis generally involves nucleophilic substitution reactions and carbonyl chemistry. Each reaction step is conducted under specific conditions, often requiring precise temperature control and the presence of catalysts.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is paramount. Efficient industrial methods might include:
Continuous Flow Reactors: : These reactors ensure a steady production of the compound, enhancing yield and purity.
Scalable Synthesis Techniques: : Using advanced synthesis techniques and robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and properties.
Reduction: : Reduction reactions may be used to modify or cleave specific bonds within the compound.
Substitution: : Common in synthesizing derivatives, substitution reactions enable the addition or exchange of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Often utilized to accelerate the reactions.
Major Products
The primary products of these reactions depend on the conditions and reagents used. Examples include various methyl esters and modified sulfonyl derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : This compound serves as a pivotal intermediate in the synthesis of more complex molecules.
Functional Group Studies: : Its unique structure makes it a valuable model for studying the behavior of sulfonyl and carbamate groups.
Biology
Enzyme Inhibition Studies: : Used to explore the inhibition mechanisms of various enzymes.
Cell Signaling Pathways: : Provides insights into complex biological pathways by acting as a molecular probe.
Medicine
Drug Development: : Potential lead compound in the design of new pharmaceuticals.
Therapeutic Research: : Investigated for its effects on specific molecular targets and pathways in disease models.
Industry
Material Science: : Utilized in developing new materials with specialized functions.
Agricultural Chemistry: : Explored for its role in pesticide and herbicide formulations.
Mechanism of Action
The compound’s mechanism of action is multi-faceted:
Molecular Targets: : It targets specific enzymes and proteins, modifying their function and activity.
Pathways Involved: : Engages in cellular signaling pathways, affecting the regulation and expression of certain genes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-sulfamoylphenylcarbamate: : Shares the carbamate and sulfamoyl groups but lacks the complex side chain.
4-(N-(2-phenylethyl)sulfamoyl)phenyl Methylcarbamate: : Similar core structure but different substituents.
Uniqueness
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate’s unique combination of functional groups and structural complexity sets it apart from other compounds
And there you have it—a comprehensive overview of this fascinating compound
Properties
IUPAC Name |
methyl N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-10-14(2)23(22-13)18(15-8-9-28-12-15)11-20-29(25,26)17-6-4-16(5-7-17)21-19(24)27-3/h4-10,12,18,20H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAJYPAINUONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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